2-Butoxy-5-chloro-3-nitropyridine physical and chemical properties
2-Butoxy-5-chloro-3-nitropyridine physical and chemical properties
An In-Depth Technical Guide to 2-Butoxy-5-chloro-3-nitropyridine: Properties, Synthesis, and Applications for the Research Scientist
Introduction
In the landscape of modern medicinal chemistry and materials science, the substituted pyridine scaffold stands out as a "privileged structure." Its presence in numerous FDA-approved drugs and advanced materials underscores its importance.[1] Within this class, 2-alkoxy-5-halo-3-nitropyridines represent a particularly versatile and powerful class of synthetic intermediates. The specific arrangement of the alkoxy, chloro, and nitro groups on the pyridine ring creates a unique electronic environment that allows for selective, high-yield transformations at multiple positions.
This guide provides a comprehensive technical overview of a representative member of this class: 2-Butoxy-5-chloro-3-nitropyridine . As this compound is a specialized intermediate, publicly available data is sparse. Therefore, this document serves as a Senior Application Scientist's perspective, synthesizing data from closely related analogs and foundational chemical principles to build a predictive yet robust profile. We will delve into its physicochemical properties, propose a logical and field-proven synthetic route, explore its key chemical reactivities, and provide detailed experimental protocols for its synthesis and characterization. This guide is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of this valuable chemical building block.
Physicochemical and Spectroscopic Profile
The properties of 2-Butoxy-5-chloro-3-nitropyridine are dictated by the interplay of its constituent functional groups. The butoxy group imparts lipophilicity, the chloro atom serves as a key handle for cross-coupling reactions, and the strongly electron-withdrawing nitro group activates the ring for certain reactions while influencing its overall electronic character.
Data Summary: Predicted Physicochemical Properties
The following table summarizes the core physical and chemical properties. Calculated values are derived from its structure, while predicted properties are inferred from close structural analogs like 2-chloro-5-nitropyridine and other alkoxy-pyridines.[2]
| Property | Value / Predicted Characteristic | Rationale / Source |
| Molecular Formula | C₉H₁₁ClN₂O₃ | Calculated |
| Molecular Weight | 230.65 g/mol | Calculated |
| IUPAC Name | 2-(Butan-1-yloxy)-5-chloro-3-nitropyridine | Standard Nomenclature |
| CAS Number | 184373-71-3 | |
| Appearance | Yellow to orange oil or low-melting solid | Inferred from nitropyridine analogs which are typically yellow solids and the presence of the butoxy chain which lowers the melting point.[2] |
| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, EtOAc, THF, DMF). Sparingly soluble in water. | The aliphatic butoxy chain and aromatic ring suggest solubility in organic media, while polarity from the nitro group is insufficient for significant aqueous solubility.[2] |
| Boiling Point | > 250 °C (Predicted) | Extrapolated from analogs like 2-chloro-5-nitropyridine.[2] |
| Stability | Stable under normal laboratory conditions. | Generally stable, though should be stored away from strong acids, bases, and reducing agents.[2] |
Predicted Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. Based on its structure, we can predict the key features in its NMR, Mass, and IR spectra.
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Region: Two doublets are expected for the two protons on the pyridine ring. The proton at C6 (adjacent to the nitrogen and C-Cl) would likely appear around δ 8.2-8.4 ppm, and the proton at C4 (between the nitro and butoxy groups) around δ 7.3-7.5 ppm.
-
Aliphatic Region: The butoxy chain will present four distinct signals. A triplet for the -OCH₂- group at approximately δ 4.4-4.6 ppm (deshielded by the adjacent oxygen and aromatic ring), two multiplets for the internal -CH₂-CH₂- groups around δ 1.6-1.9 ppm, and a triplet for the terminal -CH₃ group at roughly δ 0.9-1.0 ppm.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Nine distinct carbon signals are expected. Five for the pyridine ring and four for the butoxy group. The carbon bearing the nitro group (C3) and the carbon attached to the oxygen (C2) will be significantly deshielded.
-
-
Mass Spectrometry (Electron Ionization, EI):
-
The molecular ion peak (M⁺) will appear at m/z 230. A crucial diagnostic feature will be the M+2 isotope peak at m/z 232, with an intensity approximately one-third of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom.[3]
-
Predicted Fragmentation: Key fragmentation pathways would include the loss of the butoxy radical (•OC₄H₉), loss of butene (C₄H₈) via McLafferty rearrangement, and loss of the nitro group (•NO₂).[3]
-
-
IR Spectroscopy (ATR):
-
Ar-NO₂ Stretch: Strong, characteristic asymmetric and symmetric stretching bands around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively.[4]
-
C-O-C Stretch: A strong band for the aryl-alkyl ether stretch, typically found in the 1240-1260 cm⁻¹ region.
-
C=C and C=N Stretch: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
-
C-Cl Stretch: A band in the lower wavenumber region, typically 700-800 cm⁻¹.
-
Synthesis and Chemical Reactivity
The true value of 2-Butoxy-5-chloro-3-nitropyridine lies in its role as a versatile synthetic intermediate. Its synthesis is logical, and its functional groups offer distinct handles for subsequent chemical modifications.
Proposed Synthesis: Nucleophilic Aromatic Substitution (SₙAr)
The most direct and industrially scalable route to this compound is via a nucleophilic aromatic substitution (SₙAr) reaction. The foundational principle is that the potent electron-withdrawing nitro group at the 3-position, combined with the inherent electron deficiency of the pyridine ring, strongly activates the C2 position (para to the nitro group) for nucleophilic attack. The chlorine atom at this position serves as an excellent leaving group.
The proposed synthesis starts from the readily available 2,5-dichloro-3-nitropyridine and reacts it with sodium butoxide.
Core Reactivity Pathways
Once synthesized, the compound offers at least two orthogonal sites for further functionalization, making it a powerful tool for building molecular complexity.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to a primary amine without affecting the other functional groups. Standard conditions for this transformation include catalytic hydrogenation (H₂ over Pd/C), or chemical reduction using reagents like tin(II) chloride (SnCl₂) or iron powder in acidic media.[5] This unmasks a nucleophilic amine at the 3-position, opening the door for amide bond formation, sulfonamide synthesis, or construction of fused heterocyclic rings like imidazopyridines.[6]
-
Cross-Coupling at the C5-Position: The chloro group at the 5-position is a classic handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents. For example, Suzuki coupling can be used to form a C-C bond with various aryl or heteroaryl boronic acids, while Buchwald-Hartwig amination can form a C-N bond, introducing new amine functionalities. This late-stage functionalization capability is a cornerstone of modern medicinal chemistry programs.
Applications in Drug Discovery and Materials Science
The structural motifs accessible from 2-Butoxy-5-chloro-3-nitropyridine are prevalent in bioactive molecules.
-
Pharmaceutical Development: The 3-amino-2-alkoxypyridine core is a key precursor for synthesizing a range of kinase inhibitors and other targeted therapeutics. The ability to diversify at the 5-position via cross-coupling allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies. Related chloronitropyridine intermediates are used in the synthesis of antibacterial and antifungal agents.[7]
-
Agrochemicals: The pyridine ring is a common feature in modern pesticides and herbicides. The specific substitution pattern offered by this intermediate can be leveraged to develop new agrochemicals with improved efficacy and safety profiles.[7]
-
Materials Science: Substituted pyridines are used in the development of organic light-emitting diodes (OLEDs), sensors, and ligands for catalysis. The defined electronic and steric properties of this building block make it an attractive candidate for creating novel functional materials.
Safety and Handling
As with any laboratory chemical, proper safety precautions are paramount. Based on the Safety Data Sheets (SDS) of structurally similar compounds like 2-chloro-5-nitropyridine and 2-amino-5-chloro-3-nitropyridine, the following guidelines should be observed.[2][8][9]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[8]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[2]
-
Respiratory Protection: Use only in a well-ventilated area, preferably a certified chemical fume hood. If exposure limits may be exceeded, use a NIOSH/MSHA-approved respirator.[8]
-
-
Storage and Incompatibilities:
Experimental Protocols
The following protocols are provided as a self-validating system for the synthesis and characterization of 2-Butoxy-5-chloro-3-nitropyridine.
Protocol 1: Synthesis via SₙAr
Objective: To synthesize 2-Butoxy-5-chloro-3-nitropyridine on a 5 mmol scale.
Materials:
-
2,5-Dichloro-3-nitropyridine (1.0 g, 5.18 mmol)
-
Sodium Hydride (60% dispersion in mineral oil, 228 mg, 5.70 mmol, 1.1 eq)
-
1-Butanol (0.52 mL, 5.70 mmol, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF, 25 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reactor Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-Butanol (0.52 mL) and anhydrous THF (10 mL).
-
Butoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride (228 mg) portion-wise over 5 minutes. Causality Note: Adding NaH slowly to the alcohol at 0 °C safely controls the exothermic reaction and hydrogen gas evolution.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of sodium butoxide.
-
SₙAr Reaction: In a separate flask, dissolve 2,5-dichloro-3-nitropyridine (1.0 g) in anhydrous THF (15 mL). Add this solution dropwise via syringe to the stirred sodium butoxide solution at room temperature.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc eluent system. The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl (20 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 30 mL).
-
Combine the organic layers and wash with water (20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a yellow-orange oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% EtOAc in hexanes to afford the pure product.
Protocol 2: Characterization by GC-MS
Objective: To confirm the identity and purity of the synthesized product.
Methodology:
-
Sample Preparation: Prepare a ~1 mg/mL solution of the purified product in ethyl acetate.
-
GC Conditions: [3]
-
Column: Agilent HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes. Ramp at 20 °C/min to 280 °C, hold for 5 minutes.
-
-
MS Conditions: [3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 350.
-
-
Data Analysis:
-
Identify the peak corresponding to the product.
-
Examine the mass spectrum of the peak.
-
Confirm the presence of the molecular ion (M⁺) at m/z 230 and the M+2 isotope peak at m/z 232 in the correct ~3:1 ratio.
-
Identify key fragment ions corresponding to the predicted fragmentation pathways.
-
Conclusion
2-Butoxy-5-chloro-3-nitropyridine emerges not just as a single molecule, but as a representative of a highly valuable class of chemical intermediates. While direct characterization data is not widely published, a thorough analysis based on foundational chemical principles and data from close analogs allows for the construction of a reliable and predictive technical profile. Its logical synthesis via SₙAr and the orthogonal reactivity of its nitro and chloro functional groups make it a powerful platform for generating molecular diversity. For researchers in drug discovery, agrochemicals, and materials science, understanding the properties and potential of this scaffold is key to unlocking new and innovative chemical entities.
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